molecular formula C8H4Cl2N2S B1421004 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole CAS No. 887623-87-2

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole

Cat. No. B1421004
M. Wt: 231.1 g/mol
InChI Key: MZLWEBFWFODGTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the reductive cyclization of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester to form ethyl 5-chloro-3-phenylindole-2-carboxylate , which serves as a precursor for 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole . The reaction sequence includes the use of titanium (III) chloride and zinc dust.

Scientific Research Applications

Synthesis and Application in Antimicrobial Agents

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole derivatives have been studied for their potential antimicrobial properties. In one study, derivatives were synthesized through a series of chemical reactions, starting with 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, and tested for antimicrobial activity against various bacterial and fungal strains, showing moderate effectiveness (Sah et al., 2014).

Molecular Structure and Electronic Properties

Research into the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a related compound, has been documented. The study used spectroscopic techniques and single-crystal X-ray diffraction to analyze the structure, and density functional theory (DFT) to calculate electronic properties such as bond lengths, bond angles, and molecular orbitals. The study suggests that the compound could have potential applications in nonlinear optics (NLO) materials (Kerru et al., 2019).

Antiviral Activity

Another derivative, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, was synthesized and tested for antiviral activity, particularly against the tobacco mosaic virus. Two of the synthesized compounds showed significant activity (Chen et al., 2010).

Corrosion Inhibition

The 2,5-disubstituted 1,3,4-thiadiazoles, including compounds with 5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole moieties, have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study used AC impedance technique and found correlations between inhibition efficiencies and quantum chemical parameters, suggesting that these compounds can effectively protect metals against corrosion (Bentiss et al., 2007).

Future Directions

: Fürstner, A., Hupperts, A., & Seidel, G. (1999). Ethyl 5-chloro-3-phenylindole-2-carboxylate. Organic Syntheses, 76, 142. DOI: 10.15227/orgsyn.076.0142

properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLWEBFWFODGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzenecarboximidamide hydroiodide (5.00 g, 17.7 mmol) and perchloromethyl mercaptan (1.90 ml, 17.7 mmol) in dichloromethane (100 ml) was added dropwise a solution of sodium hydroxide (3.55 g, 88.8 mmol) in water (7 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.78 g (31.2%) of the desired product as a solid.
Name
4-fluorobenzenecarboximidamide hydroiodide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
31.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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